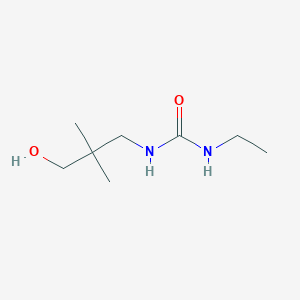
1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea
Übersicht
Beschreibung
1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethyl group, a hydroxy group, and a dimethylpropyl group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea can be synthesized through a multi-step process. One common method involves the reaction of ethyl isocyanate with 3-hydroxy-2,2-dimethylpropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The industrial process may also incorporate advanced purification techniques such as distillation and crystallization to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor. It can modulate the activity of specific enzymes, making it useful in biochemical studies.
Medicine: Explored for its potential therapeutic properties. It may have applications in the development of drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. .
Wirkmechanismus
The mechanism of action of 1-ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ethyl and dimethylpropyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)carbamate
- 1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)thiourea
- 1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)guanidine
Comparison: 1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea is unique due to its specific combination of functional groups. Compared to its analogs, it exhibits distinct reactivity and binding properties. For instance, the urea moiety provides a different hydrogen bonding pattern compared to carbamates and thioureas, leading to variations in biological activity and chemical stability .
Eigenschaften
IUPAC Name |
1-ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-4-9-7(12)10-5-8(2,3)6-11/h11H,4-6H2,1-3H3,(H2,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHQTIQFHFUBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C)(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester](/img/structure/B3080869.png)



